molecular formula C10H8FN3OS B2763270 N-(4-fluorophenyl)-4-methylthiadiazole-5-carboxamide CAS No. 69636-08-4

N-(4-fluorophenyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B2763270
CAS No.: 69636-08-4
M. Wt: 237.25
InChI Key: WQAIZPRUUBPCFA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methylthiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8FN3OS and its molecular weight is 237.25. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Studies on derivatives of thiadiazole compounds have shown potential antimicrobial and anticancer activities. For instance, a study by Başoğlu et al. (2013) highlighted the synthesis of hybrid molecules containing thiadiazole and investigated their biological activities, including antimicrobial and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity against various microorganisms, with a few exhibiting antiurease activity as well (Başoğlu, Serap, Ulker, Serdar, Alpay‐Karaoglu, S., & Demirbas, N., 2013). Another study focused on the anticancer activity of 2-amino-1,3,4-thiadiazole-based compounds against various cancer cell lines, showing inhibited proliferation of tumor cells and a trophic effect in neuronal cell culture without affecting the viability of normal cells (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).

Neuroprotective Activities

The neuroprotective activity of thiadiazole derivatives was also examined. The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit proliferation of tumor cells derived from cancers of the nervous system and exerted a neuroprotective effect in neuronal cultures exposed to neurotoxic agents. This indicates its potential application in treating diseases or conditions affecting the nervous system (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on thiadiazole compounds have revealed insights into their fluorescence properties and molecular structure. For example, the study by Matwijczuk et al. (2017) on 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) discussed the fluorescence effects induced by molecular aggregation and provided a basis for understanding the spectral properties of similar compounds (Matwijczuk, A., Górecki, A., Makowski, M., Pustuła, K., Skrzypek, A., Waś, J., Niewiadomy, A., & Gagoś, M., 2017).

Synthesis and Evaluation of Derivatives

Research has also focused on the synthesis of novel thiadiazole derivatives and their evaluation for various biological activities. Karki et al. (2011) synthesized and biologically evaluated novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents, showing strong cytotoxicity against leukemia cells, which suggests their potential as chemotherapeutic agents (Karki, S., Panjamurthy, K., Kumar, Sujeet, Nambiar, Mridula, Ramareddy, Sureshbabu A., Chiruvella, K. K., & Raghavan, S., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIZPRUUBPCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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